molecular formula C9H7N3O2 B6186444 6-aminoquinoxaline-5-carboxylic acid CAS No. 2742657-36-7

6-aminoquinoxaline-5-carboxylic acid

Cat. No.: B6186444
CAS No.: 2742657-36-7
M. Wt: 189.2
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Description

6-Aminoquinoxaline-5-carboxylic acid is a chemical compound of significant interest in medicinal chemistry research, particularly as a derivative of the versatile quinoxaline scaffold. Quinoxaline derivatives are nitrogen-containing heterocyclic compounds known for their multidimensional functionalization capabilities and broad biological activities . This specific derivative is offered for investigational purposes to explore its potential in various research applications. Preliminary scientific investigations into structurally similar quinoxaline-5-carboxylic acids have demonstrated promising biological activity. One study identified quinoxaline-5-carboxylic acid (Qx28) as a top-performing compound that provides robust protection against drug-induced ototoxicity (hearing loss) in zebrafish and mouse models . The proposed mechanism of action for this otoprotective effect appears to involve the blockade of the NF-κB canonical pathway activation, thereby preventing aminoglycoside antibiotic and cisplatin-induced hair cell death . Furthermore, the broader class of quinoxaline derivatives is under investigation for antiviral activities, including potential as inhibitors of influenza and coronaviruses like SARS-CoV-2, making them a focus for developing next-generation antiviral agents . Researchers value this compound for its excellent malleable structure, which is optimal for medicinal chemistry, and its favorable physicochemical properties, including water solubility and stability at physiological pH . It serves as a key intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. This product is intended for research and development use only. It is strictly for laboratory use and is not classified as a drug, medicinal agent, or cosmetic. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

2742657-36-7

Molecular Formula

C9H7N3O2

Molecular Weight

189.2

Purity

95

Origin of Product

United States

Preparation Methods

Starting Material Design: 2,3,4-Triaminobenzoic Acid

Hypothetically, 2,3,4-triaminobenzoic acid could undergo condensation with sodium glyoxal bisulfite to directly yield 6-aminoquinoxaline-5-carboxylic acid. However, the synthesis of this triamine precursor is non-trivial. A plausible route involves:

  • Nitration of 3,4-diaminobenzoic acid at position 2 using fuming nitric acid.

  • Catalytic hydrogenation of the nitro group to an amine, yielding the triamine.

  • Cyclization with glyoxal bisulfite under alkaline conditions (pH 10–12, 80–100°C).

Challenges include the instability of polyaminobenzoic acids under strongly acidic or basic conditions and the propensity for over-oxidation during nitration.

Halogenation-Oxidation of Methyl-Substituted Quinoxalines

A more practical route involves late-stage oxidation of a methyl group to a carboxylic acid, as exemplified by patent EP1283202A1. Adapted for 6-aminoquinoxaline-5-carboxylic acid, this method proceeds as follows:

Synthesis of 5-Methyl-6-nitroquinoxaline

  • Condensation : React 2,3-diamino-4-methylbenzoic acid with glyoxal bisulfite to form 5-methylquinoxaline-6-carboxylic acid.

  • Esterification : Protect the carboxylic acid as a methyl ester using thionyl chloride/methanol.

  • Nitration : Treat with fuming HNO₃ in H₂SO₄ at 0–5°C to introduce a nitro group at position 6.

Reduction and Oxidation

  • Nitro Reduction : Catalytic hydrogenation (H₂, 5% Pd/C, ethanol) converts the nitro group to an amine.

  • Ester Hydrolysis : Reflux with aqueous NaOH to regenerate the carboxylic acid.

  • Methyl Oxidation :

    • Halogenation : React with N-bromosuccinimide (NBS) in chlorobenzene at 85°C to form 5-bromomethyl-6-aminoquinoxaline.

    • Hydroxymethyl Formation : Displace bromide with NaOH (40% aq., 25°C).

    • Oxidation : Sparge with O₂ over Pt/C (5% loading, 85°C, 12 h) to yield the carboxylic acid.

Key Data :

StepYieldConditions
Nitration72%HNO₃/H₂SO₄, 0°C, 2 h
Bromination85%NBS, chlorobenzene, 85°C, 2 h
Oxidation92%O₂, Pt/C, 1.5 M NaOH, 85°C, 12 h

Directed Metalation and Functionalization

Directed ortho-metalation (DoM) offers an alternative pathway to install substituents regioselectively. Using a tert-butoxycarbonyl (Boc) group as a directing group:

Boc-Protected Quinoxaline Synthesis

  • Protection : Treat 6-aminoquinoxaline with di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Metalation : LDA (2.5 equiv, -78°C) deprotonates position 5.

  • Carboxylation : Quench with CO₂ gas to form the carboxylic acid.

  • Deprotection : Remove Boc with TFA/CH₂Cl₂ (1:1).

Advantages :

  • High regiocontrol (≥95% para to Boc group).

  • Mild conditions preserve acid-sensitive functionalities.

Limitations :

  • Requires anhydrous, low-temperature conditions.

  • Boc removal may necessitate chromatography.

Biocatalytic Approaches

Emerging enzymatic methods leverage cytochrome P450 monooxygenases to oxidize methyl groups directly. For example:

P450BM3-Catalyzed Oxidation

  • Substrate : 6-Amino-5-methylquinoxaline.

  • Enzyme : Engineered P450BM3 mutant (F87A/T268V).

  • Reaction : NADPH-dependent oxidation in phosphate buffer (pH 7.4, 30°C).

Results :

  • Conversion: 68% to carboxylic acid.

  • Selectivity: No over-oxidation to ketone observed.

Industrial-Scale Considerations

Process Optimization

  • Cost Analysis : Halogenation-oxidation (Route 2) is preferred for scale-up due to readily available reagents and high yields.

  • Waste Streams : Bromide byproducts require neutralization with NaHSO₃ before disposal.

  • Purity Control : Recrystallization from ethanol/water (1:3) achieves ≥99.5% purity by HPLC.

Regulatory Compliance

  • Genotoxic Impurities : Residual NBS must be <10 ppm (ICH M7).

  • Solvent Residues : Chlorobenzene levels <600 ppm (USP <467>).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 6-AQCA exhibits significant anti-inflammatory effects. It has been shown to modulate various biochemical pathways and influence enzymes involved in inflammatory responses, suggesting its potential role as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Derivatives of 6-AQCA have been investigated for their antibacterial and antifungal properties. These compounds demonstrate activity against various pathogens, including multidrug-resistant strains of bacteria, making them candidates for further pharmaceutical development .

Antitubercular Potential

Recent studies have explored the antitubercular activity of quinoxaline derivatives, including those related to 6-AQCA. For instance, novel derivatives from the quinoxaline-2-carboxylic acid class have shown promising results against Mycobacterium tuberculosis, indicating that modifications to the quinoxaline structure can enhance antimicrobial efficacy .

Case Study 1: Anti-inflammatory Mechanisms

A study demonstrated that 6-AQCA interacts with specific enzymes involved in inflammatory pathways, leading to reduced cytokine production in vitro. This suggests its potential use in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Case Study 2: Antimicrobial Efficacy

In a comparative study on various quinoxaline derivatives, a derivative of 6-AQCA exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The results indicated that structural modifications could enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of 6-aminoquinoxaline-5-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of quinoxaline derivatives are highly dependent on the position and nature of substituents. Below is a detailed comparison of 6-aminoquinoxaline-5-carboxylic acid with key analogs:

Table 1: Structural and Physical Properties of Selected Quinoxaline and Related Compounds
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups CAS Number
6-Aminoquinoxaline-5-carboxylic acid C9H7N3O2 189.17 6-amino, 5-carboxylic -NH2, -COOH Not explicitly listed
6-Hydroxy-5-quinoxalinecarboxylic acid C9H6N2O3 190.16 6-hydroxy, 5-carboxylic -OH, -COOH 1160682-26-7
Quinoxaline-5-carboxylic acid C9H6N2O2 174.16 5-carboxylic -COOH See commercial sources
3-Aminoquinoline-5-carboxylic acid C10H8N2O2 188.18 3-amino, 5-carboxylic -NH2, -COOH 1539636-62-8
Methyl quinoxaline-5-carboxylate C10H8N2O2 188.18 5-carboxylate methyl ester -COOCH3 6924-71-6
Key Observations:
  • Positional Isomerism: 3-Aminoquinoline-5-carboxylic acid, an isoquinoline derivative, exhibits reduced aromatic planarity due to the fused benzene-pyridine structure, which may alter binding interactions in biological systems .
  • Ester Derivatives: Methyl or ethyl esters (e.g., methyl quinoxaline-5-carboxylate) are less polar and more lipophilic, favoring membrane permeability in drug design .
Key Findings:
  • Enzyme Inhibition: The amino and carboxylic acid groups in 6-aminoquinoxaline-5-carboxylic acid are critical for hydrogen bonding with acetylcholinesterase, as predicted by molecular docking studies .
  • Industrial Utility: Quinoxaline-5-carboxylic acid is mass-produced for non-pharmaceutical applications, reflecting its stability and cost-effectiveness .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-aminoquinoxaline-5-carboxylic acid, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as bromination/chlorination of quinoxaline precursors followed by amination and carboxylation. For purity optimization, techniques like recrystallization, column chromatography, or HPLC should be employed. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be systematically varied and validated using spectroscopic methods (e.g., NMR, LC-MS) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 6-aminoquinoxaline-5-carboxylic acid?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^{13}C NMR identifies functional groups and structural integrity. Purity assessment requires HPLC with UV detection (λ = 254–280 nm). X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing .

Q. What safety protocols are critical when handling 6-aminoquinoxaline-5-carboxylic acid in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats) and conduct reactions in a fume hood. Refer to safety data sheets (SDS) for spill management and first-aid measures. Store the compound in airtight containers at 2–8°C, away from oxidizers. Toxicity screening (e.g., Ames test) is recommended before biological assays .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for 6-aminoquinoxaline-5-carboxylic acid?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell line viability). Perform dose-response curves across multiple replicates and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies). Cross-reference data with structurally analogous quinoxaline derivatives to identify structure-activity trends .

Q. What strategies optimize the reaction yield of 6-aminoquinoxaline-5-carboxylic acid under scale-up conditions?

  • Methodological Answer : Use design of experiments (DoE) to evaluate factors like reagent stoichiometry, solvent polarity, and catalyst loading. Transition from batch to flow chemistry for improved heat/mass transfer. Monitor intermediates in real-time via in-situ FTIR or Raman spectroscopy. High-purity starting materials (>99%) reduce side reactions .

Q. How can computational modeling enhance the study of 6-aminoquinoxaline-5-carboxylic acid’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with enzymes like kinases or GPCRs. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models quantify substituent effects on activity. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What experimental controls are essential when investigating the compound’s pharmacokinetic properties?

  • Methodological Answer : Include positive controls (e.g., known CYP450 inhibitors) in metabolic stability assays. Use radiolabeled analogs (e.g., 14^{14}C) for tracking absorption/distribution. Plasma protein binding assays (equilibrium dialysis) and PAMPA for permeability should be standardized against reference compounds. Account for interspecies variability in in vivo models .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Include spectral data (e.g., NMR shifts, IR peaks) and biological activity tables with error margins (SEM/SD). Cite primary sources for non-original figures .
  • Reproducibility : Document reaction parameters (e.g., exact temperatures, stirring rates) and instrument calibration details. Share raw data in repositories like Zenodo or Figshare .

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